molecular formula C21H22N2O2S2 B458772 4-phenyl-12-propan-2-yl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

4-phenyl-12-propan-2-yl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B458772
M. Wt: 398.5g/mol
InChI Key: GZAVEAMSTVMUCV-UHFFFAOYSA-N
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Description

4-phenyl-12-propan-2-yl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure. This compound features a combination of phenyl, propan-2-yl, prop-2-enylsulfanyl, oxa, thia, and diazatricyclo moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-phenyl-12-propan-2-yl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, including the formation of the tricyclic core and the introduction of various functional groups. Common synthetic routes include:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Functional Group Introduction: The phenyl, propan-2-yl, and prop-2-enylsulfanyl groups are introduced through substitution reactions using suitable reagents and catalysts.

    Oxidation and Reduction: Specific oxidation and reduction steps are employed to achieve the desired oxidation states of the sulfur and oxygen atoms.

Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

4-phenyl-12-propan-2-yl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and oxygen atoms, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and prop-2-enylsulfanyl groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-phenyl-12-propan-2-yl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-phenyl-12-propan-2-yl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

4-phenyl-12-propan-2-yl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C21H22N2O2S2

Molecular Weight

398.5g/mol

IUPAC Name

4-phenyl-12-propan-2-yl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C21H22N2O2S2/c1-4-10-26-21-22-19-18(20(24)23(21)14-8-6-5-7-9-14)15-11-16(13(2)3)25-12-17(15)27-19/h4-9,13,16H,1,10-12H2,2-3H3

InChI Key

GZAVEAMSTVMUCV-UHFFFAOYSA-N

SMILES

CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC=C)C4=CC=CC=C4

Canonical SMILES

CC(C)C1CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC=C)C4=CC=CC=C4

Origin of Product

United States

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